tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate
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Overview
Description
tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a piperidine ring, and a triazole ring substituted with a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the fluoro-methylphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluoro-methylphenyl group.
Attachment of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the tert-butyl carbamate group: This is achieved by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring or the fluoro-methylphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield a piperidone derivative, while reduction of the triazole ring can produce a dihydrotriazole compound.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology Medicine : The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Industry : It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group instead of a fluoro-methylphenyl group.
tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chlorophenyl group instead of a fluoro-methylphenyl group.
tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methylphenyl group instead of a fluoro-methylphenyl group.
Uniqueness: The presence of the fluoro-methylphenyl group in tert-butyl (1-{[1-(4-fluoro-3-methylphenyl
Properties
IUPAC Name |
tert-butyl N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O3/c1-13-11-15(5-6-16(13)21)26-12-17(23-24-26)18(27)25-9-7-14(8-10-25)22-19(28)29-20(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBWCKDVTIHSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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